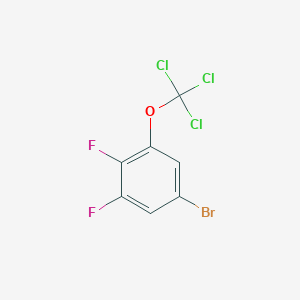

5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene

説明

特性

IUPAC Name |

5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOZBEAGVIICCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Electronic Effects of the Trichloromethoxy Group on Halogenated Benzene Rings: A Mechanistic and Synthetic Guide

Executive Summary: The Strategic Value of the -OCCl₃ Group

In the development of advanced agrochemicals and pharmaceuticals, modulating the electronic landscape of an aromatic ring is a paramount objective. The trichloromethoxy group (-OCCl₃) serves as a critical, albeit highly reactive, structural motif. While predominantly utilized in industry as a synthetic precursor to the highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCCl₃ moiety possesses distinct electronic and steric properties that profoundly influence the reactivity of halogenated benzene rings ()[1]. Understanding these causality-driven effects is essential for designing successful late-stage functionalization workflows.

Electronic Landscape: Inductive Withdrawal vs. Resonance

The electronic influence of any substituent on a benzene ring is dictated by a delicate balance between inductive (-I/+I) and resonance (-M/+M) effects.

Unlike the standard methoxy group (-OCH₃), where the oxygen's lone pairs are donated into the aromatic π -system (+M > -I) to activate the ring, the -OCCl₃ group behaves entirely differently. The three highly electronegative chlorine atoms exert a massive inductive pull, drawing electron density away from the oxygen atom. Consequently, the oxygen's lone pairs are tightly held and rendered unavailable for resonance donation. The net result is a powerful electron-withdrawing effect (-I >> +M) that severely deactivates the aromatic ring ()[2].

Quantitative Data: Electronic and Lipophilic Parameters

To contextualize the -OCCl₃ group, we must compare its Hammett constants ( σp , σm ) and lipophilicity ( π ) against other common oxygen-linked substituents.

| Substituent | σp (Para) | σm (Meta) | Lipophilicity ( π ) | Dominant Electronic Effect |

| -OCH₃ | -0.27 | +0.12 | -0.02 | Electron-Donating (+M > -I) |

| -Cl | +0.23 | +0.37 | +0.71 | Weakly Withdrawing (-I > +M) |

| -OCF₃ | +0.35 | +0.38 | +1.04 | Strongly Withdrawing (-I > +M) |

| -OCCl₃ | ~+0.40 | ~+0.45 | +1.20* | Strongly Withdrawing (-I >> +M) |

*Note: Values for -OCCl₃ are approximated based on comparative inductive parameters of CCl₃ vs CF₃ groups and their influence on the oxygen bridge.

Impact on Halogenated Benzene Rings

When an -OCCl₃ group is introduced to a halogenated benzene ring (e.g., chlorobenzene or fluorobenzene), the ring becomes doubly deactivated. This unique electronic environment dictates the molecule's behavior in fundamental aromatic reactions:

-

Electrophilic Aromatic Substitution (EAS): The -OCCl₃ group strongly destabilizes the Wheland intermediate (arenium ion). While halogens (like -Cl or -F) are deactivating, they remain ortho/para-directing due to their residual ability to donate lone pairs (+M). The -OCCl₃ group, lacking this ability, is strictly meta-directing. In a halogenated trichloromethoxybenzene, the regioselectivity of incoming electrophiles is typically governed by the halogen, but the overall reaction rate is drastically reduced, necessitating extreme conditions.

-

Nucleophilic Aromatic Substitution (SₙAr): In this paradigm, the -OCCl₃ group becomes a strategic asset. By withdrawing electron density, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). If a leaving group (such as a fluorine atom) is positioned ortho or para to the -OCCl₃ moiety, the ring becomes highly susceptible to nucleophilic attack, as the -OCCl₃ group stabilizes the intermediate Meisenheimer complex.

Mechanistic Pathways & Workflow Visualization

The transition from an electron-rich anisole to a highly lipophilic trifluoromethoxybenzene relies on the -OCCl₃ group as an essential, highly controlled intermediate.

Fig 1: Mechanistic workflow for synthesizing trifluoromethoxybenzene via a -OCCl₃ intermediate.

Synthetic Methodologies: Causality-Driven Protocols

Synthesizing and manipulating -OCCl₃ bearing molecules requires strict control over reaction conditions to prevent unwanted side reactions, such as ring chlorination or premature hydrolysis.

Protocol 1: Continuous Photochlorination of Anisole

-

Objective: Achieve exhaustive chlorination of the methoxy side-chain while strictly preserving the aromatic ring.

-

Causality & Design: Traditional photochlorination in neat conditions or standard solvents often leads to electrophilic ring chlorination. By utilizing parachlorobenzotrifluoride (PCBTF) as a solvent, we introduce an electron-deficient environment that is inert to chlorine radicals. Furthermore, operating at the reflux temperature of PCBTF (136°C) actively drives off HCl gas—a byproduct that would otherwise catalyze unwanted electrophilic ring substitution ()[3].

Step-by-Step Methodology:

-

Preparation: Charge a continuous-flow photoreactor with a 40 wt% solution of anisole in PCBTF solvent.

-

Initiation: Heat the reactor to 136°C (reflux). Activate actinic UV lamps (320–340 nm) to homolytically cleave Cl₂ into chlorine radicals.

-

Propagation: Sparge anhydrous Cl₂ gas into the mixture continuously. The elevated temperature accelerates the radical chain reaction specifically at the benzylic-like methoxy carbon.

-

Self-Validation: Monitor the reaction via GC-MS. The process is complete when intermediate mono- and dichloromethoxybenzenes are fully consumed. The absence of ring-chlorinated byproducts validates the solvent choice.

Protocol 2: Lewis Acid-Mediated Fluorination to Trifluoromethoxybenzene

-

Objective: Convert the sterically hindered -OCCl₃ group into a -OCF₃ group via halogen exchange.

-

Causality & Design: The C-Cl bonds in the -OCCl₃ group are strong and sterically shielded. Uncatalyzed treatment with HF requires extreme temperatures (>150°C) that degrade the molecule. Antimony pentachloride (SbCl₅) solves this. As a powerful Lewis acid, SbCl₅ coordinates to the chlorine atoms, polarizing and weakening the C-Cl bond. This lowers the activation energy, allowing nucleophilic attack by HF at a mild 50°C ()[4].

Step-by-Step Methodology:

-

Catalyst Loading: In a highly corrosion-resistant Hastelloy reactor, combine trichloromethoxybenzene with 2 mol% SbCl₅.

-

Fluorination: Cool the reactor to 0°C and slowly introduce a stoichiometric excess of anhydrous liquid HF.

-

Thermal Activation: Seal the reactor and gradually warm to 50°C. Maintain stirring for 1 hour.

-

Quenching & Self-Validation: Carefully vent excess HF through a KOH scrubber. Neutralize the crude mixture with cold aqueous NaHCO₃. Validate the conversion using ¹⁹F NMR (confirming a sharp singlet at approximately -58 ppm, characteristic of the -OCF₃ group) and ¹³C NMR.

Conclusion

The trichloromethoxy group is a potent electron-withdrawing substituent that fundamentally alters the reactivity of halogenated benzene rings. By understanding the causality behind its inductive effects—specifically how it overrides oxygen's natural resonance donation—researchers can leverage -OCCl₃ intermediates to execute highly specific SₙAr reactions or efficiently synthesize -OCF₃ bearing pharmacophores with high precision.

References

- Curran et al. (1998). Method of making trichloromethoxybenzene (US Patent 5,773,668). Google Patents.

-

Journal of Fluorine Chemistry. (2004). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. URL:[Link]

-

Hansch, C., Leo, A., Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. URL:[Link]

-

Federsel, D., et al. (2019). Enantioselective Benzylation and Allylation of α-Trifluoromethoxy Indanones under Phase-Transfer Catalysis. Molecules / PMC. URL:[Link]

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene: A Mechanistic Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

The structural elucidation of highly halogenated aromatic ethers requires a rigorous understanding of gas-phase ion chemistry. 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene (Molecular Formula: C7H2BrCl3F2O ) is a complex synthetic intermediate characterized by a dense array of electron-withdrawing substituents. In Electron Ionization Mass Spectrometry (EI-MS), this molecule exhibits highly specific fragmentation cascades driven by the lability of the trichloromethoxy ( −OCCl3 ) group and the distinct isotopic signatures of its constituent halogens.

This whitepaper provides an in-depth mechanistic analysis of its fragmentation patterns, detailing the causality behind experimental observations, and establishes a self-validating analytical protocol for its identification in complex matrices.

Isotopic Signatures: The Analytical Fingerprint

Before analyzing bond cleavages, one must understand the isotopic envelope of the molecular ion [M]+∙ . The presence of one bromine atom and three chlorine atoms creates a highly diagnostic, broad isotopic cluster.

Bromine exists naturally as 79Br and 81Br in a nearly 1:1 ratio, while Chlorine exists as 35Cl and 37Cl in an approximate 3:1 ratio. The combination of these isotopes results in a primary molecular ion at m/z 324 (monoisotopic mass), followed by significant M+2 , M+4 , M+6 , and M+8 peaks. Recognizing this cluster is the first step in confirming the intact molecule before fragmentation analysis[1].

Quantitative Isotopic Distribution Table

Note: Relative abundances are approximate, calculated via binomial expansion of halogen isotopic ratios.

| Ion Designation | m/z Value | Primary Isotopic Composition | Relative Abundance (%) |

| M | 324 | 79Br , 3×35Cl | ~ 42% |

| M+2 | 326 | 81Br , 3×35Cl OR 79Br , 2×35Cl , 1×37Cl | ~ 100% (Base Peak of Cluster) |

| M+4 | 328 | 81Br , 2×35Cl , 1×37Cl OR 79Br , 1×35Cl , 2×37Cl | ~ 85% |

| M+6 | 330 | 81Br , 1×35Cl , 2×37Cl OR 79Br , 3×37Cl | ~ 32% |

| M+8 | 332 | 81Br , 3×37Cl | ~ 4% |

Core Fragmentation Pathways (Mechanistic Causality)

Under standard 70 eV electron ionization, the initial electron ejection typically occurs from the oxygen lone pair of the ether linkage or the aromatic π -system. The subsequent fragmentation is dictated by bond dissociation energies and the stability of the resulting carbocations or radical cations[2].

Pathway A: Cleavage of the Trichloromethoxy Group

The −OCCl3 moiety is notoriously labile under EI conditions. The dominant pathways involve the breakdown of this functional group[3]:

-

Loss of a Chlorine Radical ( −Cl∙ ): The C−Cl bond in the trichloromethyl group is relatively weak. Homolytic cleavage yields an [M−Cl]+ oxonium ion at m/z 289.

-

α -Cleavage (Loss of CCl3∙ ): The cleavage of the O−C bond (between the oxygen and the trichloromethyl carbon) results in the expulsion of a neutral trichloromethyl radical. This leaves a highly stabilized, albeit electron-deficient, phenoxy cation at m/z 207.

-

Phosgene Rearrangement (Loss of COCl2 ): A classic rearrangement for trichloromethoxybenzenes involves the migration of a chlorine atom to the aromatic ring (or ether oxygen) accompanied by the extrusion of neutral phosgene ( COCl2 , 98 Da)[4]. This yields a radical cation at m/z 226.

Pathway B: Aromatic Halogen Expulsion

Following the initial breakdown of the ether group, the remaining aromatic system undergoes further degradation:

-

Loss of Bromine ( −Br∙ ): The C−Br bond (approx. 280 kJ/mol) is weaker than the C−F bond (approx. 485 kJ/mol). Consequently, secondary fragmentation often involves the loss of a bromine radical from the [M−CCl3]+ ion, generating a fluorinated benzyne-like cation at m/z 128.

-

Loss of Hydrogen Fluoride ( −HF ): Due to the ortho-fluorine atoms, rearrangement and expulsion of neutral HF (20 Da) is a minor but diagnostic secondary pathway.

Caption: Primary EI-MS fragmentation pathways of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene.

Experimental Protocol: Self-Validating GC-MS Analysis

To ensure data integrity and trustworthiness, the analytical workflow must be self-validating. This means incorporating internal system checks (tuning) and reference standards to prove the instrument is operating within exact specifications before sample introduction[5].

Step 1: Instrument Tuning and Calibration (Critical E-E-A-T Step)

Causality: Mass spectrometers drift over time. Tuning ensures the m/z axis is accurate and that the relative abundances of ions across the mass range are standardized.

-

Introduce Perfluorotributylamine (PFTBA) into the mass spectrometer.

-

Perform an autotune to calibrate the mass axis using PFTBA fragment ions at m/z 69, 219, and 502.

-

Validation Check: Ensure the isotopic ratio of m/z 70 to m/z 69 is approximately 1.1%, and the peak width (FWHM) is maintained at 0.6 Da. Do not proceed if tuning fails.

Step 2: Sample Preparation

-

Weigh 1.0 mg of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene.

-

Dissolve in 10 mL of GC-grade Hexane to create a 100 µg/mL stock solution.

-

Dilute to a working concentration of 1 µg/mL.

-

Spike the working solution with 10 µL of an internal standard (e.g., 1,4-Dichlorobenzene-d4) to monitor injection efficiency and matrix effects.

Step 3: Gas Chromatography Separation

Causality: A non-polar column is required due to the hydrophobic, highly halogenated nature of the analyte[3].

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

-

Injection: 1 µL, Splitless mode, inlet temperature 250°C.

Step 4: Data Acquisition

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50 to 400.

-

Source Temperature: 230°C; Quadrupole Temperature: 150°C.

Caption: Self-validating experimental workflow for GC-MS analysis of halogenated aromatics.

Conclusion

The mass spectrometric analysis of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene relies heavily on recognizing the complex isotopic overlap of Bromine and Chlorine. By understanding the thermodynamic lability of the trichloromethoxy group—specifically its propensity to expel Cl∙ , CCl3∙ , and COCl2 —analysts can confidently map the resulting fragmentation tree. Adhering to the self-validating GC-MS protocol outlined above ensures high-fidelity data acquisition, critical for downstream applications in synthesis verification and environmental monitoring.

References

-

National Center for Biotechnology Information. Benzene, (trichloromethoxy)- | C7H5Cl3O | CID 40773. PubChem. Available at:[Link]

-

SIELC Technologies. Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Dioxins in Chlorophenol Production Wastes. EPA NEPIS. Available at: [Link]

Sources

- 1. 1-Chloro-2-(trichloromethyl)benzene | 2136-89-2 | Benchchem [benchchem.com]

- 2. Benzene, (trichloromethoxy)- | C7H5Cl3O | CID 40773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Thermodynamic Stability and Physical Properties of Trichloromethoxybenzene Derivatives: A Technical Guide for Analytical and Development Scientists

Executive Summary

Trichloromethoxybenzene derivatives, predominantly known as trichloroanisoles (TCAs), represent a class of halogenated aromatic compounds with profound implications in environmental chemistry, trace analysis, and pharmaceutical manufacturing. While 2,4,6-trichloroanisole (2,4,6-TCA) is infamous as the primary culprit behind "cork taint" in the wine industry due to its exceptionally low olfactory threshold[1], these compounds also serve as critical models for studying the thermodynamic behavior of highly lipophilic, volatile organic compounds (VOCs). For researchers and drug development professionals, understanding the physical properties and thermodynamic stability of halogenated anisoles is vital, as they frequently appear as synthetic intermediates, degradants, or highly penetrative trace contaminants in active pharmaceutical ingredients (APIs) and packaging materials.

Fundamental Physical Properties and Chemical Identity

Trichloromethoxybenzenes are characterized by a methoxylated benzene ring substituted with three chlorine atoms. The positional isomerism of these chlorine atoms (e.g., 2,4,6-TCA vs. 2,4,5-TCA) significantly alters the molecular symmetry, dipole moment, and crystal lattice energy, which in turn dictates their macroscopic physical properties[2].

The high Log P value of 2,4,6-TCA underscores its extreme lipophilicity, driving its propensity to partition into non-polar matrices such as lipid bilayers or polymeric packaging materials. This makes extraction and analytical quantification highly challenging without specialized sample preparation.

Table 1: Comparative Physical Properties of Key Trichloromethoxybenzene Isomers

| Property | 2,4,6-Trichloroanisole (2,4,6-TCA) | 2,4,5-Trichloroanisole (2,4,5-TCA) |

| CAS Registry Number | 2[2] | |

| Molecular Formula | C₇H₅Cl₃O | C₇H₅Cl₃O |

| Molecular Weight | 211.47 g/mol | 211.47 g/mol [2] |

| Melting Point | 60 - 62 °C | 77.5 °C[2] |

| Boiling Point | 132 °C (at 28 mmHg) | 254 °C (at standard pressure)[2] |

| Log P (Octanol/Water) | 4.11 | ~4.0 - 4.2 (Estimated) |

| Vapor Pressure (25 °C) | ~3.1 Pa[3] | Lower than 2,4,6-TCA |

Thermodynamic Stability and Phase Transitions

The thermodynamic stability of trichloromethoxybenzenes is governed by the steric hindrance between the bulky methoxy group and the ortho-chlorine substituents. In 2,4,6-TCA, the methoxy group is forced out of the aromatic plane, disrupting conjugation but stabilizing the molecule against certain electrophilic attacks.

Recent calorimetric and manometric studies have elucidated the phase transition thermodynamics of these derivatives. The Gibbs free energies, enthalpies of sublimation (ΔsubH), and enthalpies of vaporization (ΔvapH) are critical for predicting the volatility and environmental persistence of these compounds[1]. Because 2,4,6-TCA readily sublimes and evaporates, understanding its exact vapor pressure curve is essential for designing thermal desorption protocols or predicting off-gassing in pharmaceutical packaging[3].

Workflow for the thermodynamic characterization of trichloromethoxybenzene derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design workflows that are not merely procedural, but self-validating. The following protocols detail the thermodynamic characterization and trace analytical detection of TCA, explaining the causality behind each methodological choice.

Protocol A: Thermodynamic Characterization via Capacitance Manometry and DSC

Objective: To accurately determine the enthalpies of fusion, vaporization, and sublimation of trichloroanisole derivatives. Causality: Traditional thermogravimetric analysis (TGA) is insufficient for highly volatile solids because mass loss is heavily dependent on carrier gas flow rates. 1 provides absolute pressure readings independent of gas composition, ensuring high-fidelity thermodynamic data[1].

-

System Calibration (Self-Validation Step): Calibrate the differential scanning calorimeter (DSC) using high-purity reference materials (e.g., indium and zinc) to ensure temperature accuracy (u(T) = 0.12 K) and enthalpy precision[1].

-

Sample Purification: Subject the raw TCA sample to vacuum sublimation. Why? Trace impurities, especially residual solvents or unmethylated trichlorophenols, will exert partial pressures that artificially inflate the apparent vapor pressure of the bulk sample.

-

Thermal Analysis (DSC): Encapsulate 5-10 mg of purified TCA in hermetically sealed aluminum pans. Heat from 298 K to 350 K at a rate of 2 K/min. This establishes the exact melting temperature (Tm) and enthalpy of fusion (ΔfusH), defining the solid-liquid phase boundary[1].

-

Isothermal Vapor Pressure Measurement: Transfer the sample to a static apparatus equipped with capacitance diaphragm manometers. Degas the sample via repeated freeze-pump-thaw cycles to remove dissolved atmospheric gases. Measure the vapor pressure isothermally across the temperature range of 297.1 K to 368.3 K[1].

-

Data Derivation: Apply the Clausius-Clapeyron equation (ln P vs. 1/T) to the solid and liquid phase datasets to extract the standard molar enthalpies of sublimation and vaporization, respectively.

Protocol B: Trace Detection via Positive Chemical Ionization GC-MS/MS

Objective: To quantify TCA at parts-per-trillion (ppt) levels in complex matrices. Causality: Standard 4 imparts excessive energy, shattering the TCA molecule into non-specific fragments (e.g., m/z 195, loss of CH3)[4]. Positive Chemical Ionization (PCI) acts as a "soft" ionization technique, preserving the protonated parent mass for superior signal-to-noise ratios in complex pharmaceutical or environmental matrices.

-

Matrix Spiking (Internal Control): Spike the sample matrix with a deuterated internal standard (e.g., 2,4,6-Trichloroanisole-d5). Why? This corrects for matrix-induced signal suppression and variability in extraction efficiency.

-

Headspace Solid-Phase Microextraction (HS-SPME): Incubate the sample at 60 °C and expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes. The high volatility and Log P of TCA drive it into the fiber coating.

-

Chromatographic Separation: Desorb the fiber in the GC inlet. Utilize a polar wax column (e.g., DB-WAX) to resolve TCA from co-extracted non-polar lipids.

-

PCI-MS/MS Detection: Utilize methane or ammonia as the reagent gas. The proton affinity of the reagent gas dictates the energy transfer; methane yields the stable[M+H]+ ion with minimal fragmentation, allowing for highly selective Multiple Reaction Monitoring (MRM) transitions.

Biomethylation and Pharmacokinetic/Environmental Relevance

The presence of 2,4,6-TCA is rarely due to direct synthesis; it is predominantly a secondary metabolite. Fungal strains (e.g., Penicillium, Aspergillus) possess O-methyltransferase enzymes that convert highly toxic 2,4,6-trichlorophenol (TCP)—a common biocide and synthetic byproduct—into the more lipophilic, volatile, and biologically inert 2,4,6-TCA[1].

For researchers, this biomethylation pathway highlights a critical risk: trace halophenol contaminants in raw materials can be biologically transformed into highly penetrative haloanisoles during storage, easily migrating through standard packaging materials.

Biomethylation pathway of 2,4,6-trichlorophenol to 2,4,6-trichloroanisole and subsequent detection.

Conclusion

The thermodynamic and physical properties of trichloromethoxybenzene derivatives dictate their behavior as pervasive, volatile, and highly lipophilic compounds. By leveraging rigorous, self-validating analytical protocols—such as capacitance manometry for vapor pressure profiling and PCI-GC-MS for trace quantification—researchers can accurately predict and mitigate the impact of these compounds in both environmental and pharmaceutical contexts.

References

-

Sigma-Aldrich. "2,4,6-Trichloroanisole 99 87-40-1". Link

-

ACS Publications. "Thermodynamic Properties of Moldy-Musty Contaminants of Wine". 1

-

Sigma-Aldrich. "SAFETY DATA SHEET: 2,4,6-Trichloroanisole". Link

-

Open Research Online. "Electron ionization induced fragmentation pathways of trichloroanisole". 4

-

Vulcanchem. "2,4,5-Trichloroanisole - 6130-75-2". 2

-

PMC. "Thermal Desorption of 2,4,6-Trichloroanisole from Cork". 3

Sources

An In-depth Technical Guide on the Mechanism of Trichloromethoxy Group Cleavage in Polyhalogenated Benzenes

Introduction

Polyhalogenated aromatic compounds (PHAs) are a class of persistent environmental pollutants, and their degradation pathways are of significant interest to environmental scientists and toxicologists. A subset of these compounds contains the trichloromethoxy (-OCCl3) group. Understanding the cleavage mechanism of this group is crucial for predicting the environmental fate of these pollutants, developing remediation strategies, and for the synthetic manipulation of these molecules in drug development and materials science. This guide provides a comprehensive overview of the mechanistic pathways involved in the cleavage of the trichloromethoxy group from polyhalogenated benzenes, including hydrolytic, thermal, and photochemical routes.

Core Cleavage Mechanisms

The cleavage of the trichloromethoxy group from a polyhalogenated benzene ring can proceed through several distinct mechanisms, largely dictated by the reaction conditions. The primary pathways involve the initial cleavage of the aryl C-O bond, followed by the decomposition of the unstable trichloromethoxy intermediate, or a concerted process.

Hydrolytic Cleavage

Under aqueous conditions, particularly with acid or base catalysis, the trichloromethoxy group is susceptible to hydrolysis. The mechanism is analogous to the hydrolysis of other aryl ethers, but with the added complexity of the highly electronegative chlorine atoms.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the ether oxygen is protonated, making the trichloromethoxy group a better leaving group. The subsequent steps depend on the electronic nature of the polyhalogenated benzene ring.

-

SN1-type Mechanism: If the polyhalogenated ring can stabilize a positive charge, a unimolecular cleavage of the C-O bond can occur, forming a polyhalogenated phenol and a trichloromethoxy cation. The latter is highly unstable and would rapidly react with water to form phosgene and hydrochloric acid.

-

SN2-type Mechanism: More commonly, a water molecule will act as a nucleophile and attack the carbon of the C-O bond in a bimolecular fashion, displacing the polyhalogenated phenoxide.

The presence of multiple halogen atoms on the benzene ring, which are electron-withdrawing, generally disfavors the formation of a carbocation on the ring, making an SN1-type cleavage at the aromatic carbon unlikely. However, the focus of the cleavage is on the C-O bond, where the polyhalogenated phenoxide is the leaving group.

Base-Catalyzed Hydrolysis:

Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbon of the trichloromethoxy group is unlikely due to steric hindrance and the deactivating effect of the chlorine atoms. A more plausible mechanism involves an initial attack on the aromatic ring, particularly if the halogen substitution pattern activates the ring towards nucleophilic aromatic substitution. However, direct hydrolysis of the trichloromethoxy group is more likely to proceed via a mechanism involving the trichloromethyl carbon.

A proposed hydrolytic pathway for (trichloromethoxy)benzene involves nucleophilic attack by water on the carbon of the -CCl3 group, which could lead to the formation of phosgene.[1]

Thermal Cleavage

At elevated temperatures, the trichloromethoxy group can be cleaved through homolytic bond fission. The bond dissociation energies of the C-O and C-Cl bonds are critical in determining the initial fragmentation step. The thermal decomposition of related chlorinated hydrocarbons, such as chlorobenzene and dichloromethane, has been studied and demonstrates that high temperatures lead to their degradation.[2][3] For anisole, a model compound, thermal decomposition initiates with the loss of a methyl group to form a phenoxy radical.[4][5][6]

A plausible thermal decomposition pathway for a polyhalogenated (trichloromethoxy)benzene would involve the initial homolytic cleavage of the C-O bond to generate a polyhalogenated phenoxy radical and a trichloromethyl radical.

Subsequent Reactions of Radicals:

-

Polyhalogenated Phenoxy Radical: This radical can undergo various reactions, including hydrogen abstraction to form a polyhalogenated phenol, or further fragmentation of the aromatic ring at very high temperatures.

-

Trichloromethyl Radical (•CCl3): This radical is a key intermediate in many chemical processes. It can dimerize to form hexachloroethane (C2Cl6), abstract a hydrogen atom to form chloroform (CHCl3), or react with oxygen to form phosgene (COCl2).

Photochemical Cleavage

Exposure to actinic radiation, such as ultraviolet (UV) light, can also induce the cleavage of the trichloromethoxy group.[7] Photochemical degradation is a known fate for other polyhalogenated aromatic compounds like polybrominated diphenyl ethers.[8] The energy from the UV light can be absorbed by the molecule, promoting it to an excited state, which can then lead to bond cleavage.

Similar to thermal cleavage, photochemical cleavage likely proceeds through a radical mechanism. The initial step is the homolytic cleavage of either the C-O bond or a C-Cl bond. Given the bond dissociation energies, the C-O bond is a likely candidate for initial cleavage, leading to the formation of a polyhalogenated phenoxy radical and a trichloromethyl radical, which then undergo subsequent reactions as described in the thermal cleavage section.

Influence of the Polyhalogenated Benzene Ring

The number, type, and position of halogen atoms on the benzene ring can significantly influence the rate and mechanism of trichloromethoxy group cleavage.

-

Electronic Effects: Halogens are electron-withdrawing through the sigma bonds (inductive effect) but can be electron-donating through their lone pairs into the pi system (resonance effect). The net effect is typically electron-withdrawing, which can influence the stability of intermediates. For example, increased electron withdrawal would destabilize any carbocation formation on the ring, but could stabilize a phenoxide leaving group.

-

Steric Effects: Halogen atoms, particularly bromine and iodine, are bulky. Halogens in the ortho positions to the trichloromethoxy group can sterically hinder the approach of nucleophiles in an SN2-type mechanism.

-

Neighboring Group Participation: Halogen atoms in the ortho position could potentially participate in the cleavage through anchimeric assistance.[1] This involves the interaction of a lone pair of electrons from the halogen with the reaction center, which can accelerate the reaction rate.[9][10]

| Substitution Pattern | Predicted Effect on Cleavage Rate (Hydrolytic) | Rationale |

| Ortho-halogen | May increase or decrease | Steric hindrance may decrease the rate of SN2 attack. Neighboring group participation could potentially increase the rate. |

| Para-halogen | Likely to increase | The strong electron-withdrawing inductive effect stabilizes the phenoxide leaving group. |

| Multiple halogens | Generally increases | Cumulative electron-withdrawing effects further stabilize the phenoxide leaving group. |

Table 1: Predicted influence of halogen substitution patterns on the rate of hydrolytic cleavage of the trichloromethoxy group.

Experimental Protocols for Studying Cleavage

The study of trichloromethoxy group cleavage typically involves reacting the polyhalogenated benzene under controlled conditions and analyzing the products over time.

Protocol 1: Thermal Degradation Study

-

Sample Preparation: A solution of the polyhalogenated (trichloromethoxy)benzene in a high-boiling point, inert solvent (e.g., dichlorobenzene) is prepared at a known concentration.

-

Reaction: The solution is heated to a specific temperature (e.g., 200-300 °C) in a sealed, inert atmosphere (e.g., under nitrogen or argon).

-

Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

-

Quenching: The reaction in the aliquots is immediately quenched by rapid cooling.

-

Analysis: The samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and degradation products.[3][11] High-Performance Liquid Chromatography (HPLC) can also be used for less volatile products.

-

Kinetics: The disappearance of the parent compound and the appearance of products are plotted against time to determine the reaction kinetics.

Protocol 2: Photochemical Degradation Study

-

Sample Preparation: A solution of the polyhalogenated (trichloromethoxy)benzene is prepared in a UV-transparent solvent (e.g., acetonitrile or water).

-

Irradiation: The solution is placed in a photochemical reactor and irradiated with a lamp of a specific wavelength (e.g., 254 nm or 300 nm).

-

Sampling and Analysis: Aliquots are taken at different time points and analyzed as described in the thermal degradation protocol. It is crucial to protect the samples from further light exposure after sampling.

Conclusion

The cleavage of the trichloromethoxy group from polyhalogenated benzenes is a complex process that can be initiated by hydrolysis, heat, or light. The predominant mechanism is highly dependent on the reaction conditions. In all cases, the formation of a polyhalogenated phenol and the highly reactive intermediate phosgene are likely outcomes. The substitution pattern of halogens on the aromatic ring plays a critical role in modulating the reaction rate and potentially the mechanism through electronic, steric, and neighboring group participation effects. A thorough understanding of these cleavage pathways is essential for predicting the environmental fate of these compounds and for the development of effective remediation technologies.

References

-

Lennon, D., et al. (2021). Novel synthetic pathway for the production of phosgene. Science, 373(6562), 1523-1526. [Link]

-

Sarkar, S., et al. (2024). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. Journal of Hazardous Materials, 475, 134789. [Link]

-

Chem-Station. (2016, May 18). Neighboring Group Participation. Chem-Station Int. Ed.[Link]

-

Rydén, M., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7, 7. [Link]

-

Rossi, G. E., et al. (2020). Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation. Applied Catalysis A: General, 602, 117688. [Link]

-

Sergeev, A. G., & Hartwig, J. F. (2010). Ruthenium-Catalyzed, Redox-Neutral C-O Bond Cleavage of 2-Aryloxy-1-arylethanols. eScholarship, University of California. [Link]

-

Li, H., et al. (2012). Photochemical Degradation of Polybrominated Diphenyl Ethers. Progress in Chemistry, 24(5), 874-884. [Link]

-

Mazziotta, A., et al. (2017). Mechanistic studies on the basic hydrolysis of 2,2,2-trichloro-1-arylethanones. The Journal of Organic Chemistry, 82(11), 5890-5897. [Link]

-

Abu-Orf, M. M., & El-Naas, M. H. (2004). Detection of intermediate metabolites of benzene biodegradation under microaerophilic conditions. Journal of hazardous materials, 114(1-3), 199–208. [Link]

-

LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). Method for Producing Trichloromethoxybenzene. [Link]

-

Muravyev, N. V., et al. (2021). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Physical Chemistry Chemical Physics, 23(1), 225-236. [Link]

-

Zafiriou, O. C., et al. (2008). Photochemical degradation of polycyclic aromatic hydrocarbons in oil films. Environmental science & technology, 42(7), 2391–2396. [Link]

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Semantic Scholar. (n.d.). Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. [Link]

-

ResearchGate. (n.d.). Methoxybenzene as leaving group in acidic conditions. [Link]

-

ResearchGate. (n.d.). Catalytic Hydrolysis/Hydrogenolysis of Lignin-Derived Aryl Ethers over Bimetallic Pd-Ni Systems: The Directional Regulation of Reaction Pathways. [Link]

-

Semantic Scholar. (n.d.). KINETIC STUDIES OF CL-ATOM REACTIONS WITH SELECTED AROMATIC COMPOUNDS USING THE PHOTOCHEMICAL REACTOR-FTIR SPECTROSCOPY TECHNIQUE. [Link]

-

PubMed. (2025, February 12). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. [Link]

-

Chalmers University of Technology. (2024, June 13). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. [Link]

-

Academia.edu. (n.d.). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. [Link]

- Google Patents. (n.d.). Method of making trichloromethoxybenzene.

-

Kobe University. (2023, June 6). In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. [Link]

-

Frontiers. (n.d.). Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valorization. [Link]

-

DiVA. (2022, August 22). Identification of photodegradation products from common environmental pollutants using gas chromatography coupled with high resolution mass spectrometry. [Link]

-

ResearchGate. (n.d.). The pyrolysis of anisole (C6H5OCH3) using a hyperthermal nozzle. [Link]

-

ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. [Link]

-

Pawar, P. A., et al. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Environmental Science and Pollution Research, 32, 13867–13878. [Link]

-

ResearchGate. (n.d.). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. [Link]

-

National Institutes of Health. (n.d.). Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. [Link]

-

University of Glasgow. (n.d.). Ph.D. Studentship: The development of kinetic models for phosgene synthesis over heterogeneous catalysts. [Link]

-

ResearchGate. (n.d.). Photochemical degradation increases polycyclic aromatic hydrocarbon (PAH) toxicity to the grouper Epinephelus marginatus as assessed by multiple biomarkers. [Link]

-

MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

ResearchGate. (n.d.). A general mechanism for C-F bond cleavage of trifluoromethylarenes. [Link]

-

PubMed. (2001, February 15). Kinetic studies of the reaction of hydroxyl radicals with trichloroethylene and tetrachloroethylene. [Link]

-

MDPI. (2013, September 25). Modes of Neighbouring Group Participation by the Methyl Selenyl Substituent in β-Methylselenylmethyl-substituted 1-Phenylethyl Carbenium Ions. [Link]

-

National Institutes of Health. (n.d.). Mechanism of Phosgene-Induced Acute Lung Injury and Treatment Strategy. [Link]

-

LookChem. (2022, August 11). Kinetics of the Thermal Decomposition of Methoxybenzene (Anisole). [Link]

-

Technical University of Denmark. (n.d.). Ether C-O Bond Cleavage via Transition Metal Homogeneous Catalysis. [Link]

-

Royal Society of Chemistry. (n.d.). The construction of aromatic rings by photocatalytic radical-induced cyclization reactions. [Link]

-

Royal Society of Chemistry. (n.d.). Sensitive detection of polycyclic aromatic hydrocarbons with gold colloid coupled chloride ion SERS sensor. [Link]

-

Royal Society of Chemistry. (n.d.). Kinetic resolution of trifluoromethylated heterobenzhydrols via hydrogen-acceptor-free Ir-catalyzed heteroaryl-selective C–H silylation. [Link]

-

Organic Chemistry Portal. (n.d.). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]

-

ResearchGate. (n.d.). Ring-cleavage and lower pathways for the degradation of central aromatic intermediates. [Link]

- Google Patents. (n.d.).

-

ACS Figshare. (2020, June 10). Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. [Link]

-

University of Florida. (2024, March 11). Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. [Link]

Sources

- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Detection of intermediate metabolites of benzene biodegradation under microaerophilic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]

- 8. Photochemical Degradation of Polybrominated Diphenyl Ethers [manu56.magtech.com.cn]

- 9. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regiodivergent Selective Lithiation of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene

Executive Summary

The functionalization of highly substituted polyhaloarenes is a cornerstone of modern drug development and materials science. 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene presents a uniquely challenging scaffold, possessing multiple competing sites for metalation. This application note details field-proven, regiodivergent protocols to achieve selective lithiation at either the C5 or C6 position. By rationally selecting the organolithium base, researchers can entirely dictate the reaction pathway—favoring either kinetic Halogen-Metal Exchange (HME) or sterically directed Ortho-Metalation (DoM).

Mechanistic Rationale & Regiocontrol

Achieving absolute regiocontrol on this scaffold requires exploiting the kinetic and thermodynamic differences between competing reaction pathways. The substrate features three distinct directing/reactive elements: a labile C–Br bond at C5, highly electronegative fluorine atoms at C1/C2, and a sterically demanding, electron-withdrawing trichloromethoxy (–OCCl₃) group at C3.

-

Pathway A: Halogen-Metal Exchange (C5-Lithiation) Alkyllithium reagents, such as n-butyllithium (n-BuLi), are highly nucleophilic. When introduced at cryogenic temperatures (–78 °C), the transition state for bromine-lithium exchange is kinetically favored over proton abstraction. This allows for the exclusive generation of the C5-lithio intermediate. Strict temperature control is critical here; warming the reaction can lead to undesired lithium-halogen exchange at the –OCCl₃ group or subsequent α-elimination to form carbenoid species[1].

-

Pathway B: Directed Ortho-Metalation (C6-Lithiation) To functionalize the C–H bonds without disturbing the C–Br bond, a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) must be used[1]. The substrate has two available protons: C4 and C6. The C6 proton is flanked by the strongly inductive fluorine atom (C1) and the bromine atom (C5), rendering it highly acidic[2]. Conversely, the C4 proton is shielded by the massive steric bulk of the –OCCl₃ group. Consequently, LDA selectively deprotonates at C6, leaving the C4 position and the C–Br bond completely intact.

Quantitative Data & Regioselectivity Profiles

The following table summarizes the reaction parameters and resulting regioselectivity based on the choice of base.

| Reagent | Equivalents | Temp (°C) | Solvent | Primary Reaction Pathway | Regioselectivity | Typical Yield (Trapped) |

| n-BuLi | 1.05 | –78 | THF/Hexanes | Halogen-Metal Exchange | >98% (C5 position) | 85–90% |

| LDA | 1.10 | –78 | THF | Directed Ortho-Metalation | >95% (C6 position) | 75–82% |

Mandatory Visualization: Regiodivergent Pathways

Figure 1: Regiodivergent lithiation pathways of 5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, both protocols are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPCs) utilizing isotopic quenching to verify intermediate formation prior to committing expensive electrophiles.

Protocol A: Kinetically Controlled HME (C5-Lithiation)

Causality Note: THF is utilized as the primary solvent because it breaks down alkyllithium hexamers into more reactive dimers/tetramers, accelerating the HME and preventing side reactions.

-

Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene (1.0 eq, 10 mmol) and anhydrous THF (40 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for 15 minutes.

-

Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe pump over 10 minutes. The reaction mixture typically develops a pale yellow hue. Stir for 30 minutes at –78 °C.

-

Validation (IPC): Withdraw a 0.1 mL aliquot using a pre-cooled syringe and immediately quench into a vial containing 0.5 mL of MeOD.

-

Validation Criteria: Analyze the quenched aliquot via GC-MS. Successful lithiation is confirmed by the complete disappearance of the starting material mass envelope (m/z ~346) and the appearance of the deuterated product (m/z ~269), indicating >98% Br→D exchange.

-

-

Electrophilic Trapping: Once validated, add the desired electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise. Stir for 1 hour at –78 °C, then allow to warm to 0 °C.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Sterically Directed DoM (C6-Lithiation)

Causality Note: The substrate is added to a pre-formed solution of LDA. Inverse addition (adding LDA to the substrate) is avoided to prevent the highly basic aryllithium intermediate from acting as a nucleophile against unreacted starting material.

-

Base Preparation: In a separate flame-dried flask under argon, add anhydrous diisopropylamine (1.15 eq, 11.5 mmol) to THF (20 mL). Cool to 0 °C and add n-BuLi (1.10 eq, 11.0 mmol) dropwise. Stir for 15 minutes to form LDA, then cool this solution to –78 °C.

-

Substrate Addition: Dissolve 5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene (1.0 eq, 10 mmol) in THF (20 mL). Add this solution dropwise to the –78 °C LDA solution over 20 minutes. Stir for 1 hour at –78 °C.

-

Validation (IPC): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of D₂O. Extract with 0.5 mL CDCl₃.

-

Validation Criteria: Analyze via ¹H NMR. Successful regioselective DoM is confirmed by the complete disappearance of the C6 proton signal (a multiplet due to ¹⁹F coupling) and the retention of the C4 proton signal.

-

-

Electrophilic Trapping: Add the electrophile (1.5 eq) dropwise at –78 °C. Maintain temperature for 2 hours to ensure complete conversion of the sterically hindered nucleophile.

-

Workup: Quench with saturated aqueous NH₄Cl at –78 °C, allow to warm to room temperature, extract with Et₂O (3 x 20 mL), dry, and concentrate.

Troubleshooting & Safety

-

Thermal Sensitivity: The trichloromethoxy group is highly sensitive to α-elimination in the presence of strong bases if the temperature rises above –60 °C. Ensure the cooling bath is properly maintained.

-

Alkyllithium Handling: n-BuLi is pyrophoric. Always use positive inert gas pressure and proper syringe techniques.

References

-

Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes, Infoscience EPFL,[Link]

-

The lithiation of fluorinated benzenes and its dependence on solvent and temperature, Journal of the Chemical Society, Perkin Transactions 1,[Link]

Sources

Application Note: Chemoselective Grignard Reagent Formation from 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the generation of a functionalized arylmagnesium intermediate while preserving sensitive polyhalogenated functional groups.

Mechanistic Rationale: Navigating the -OCCl₃ Minefield

The molecule 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is a highly valuable building block for synthesizing trifluoromethoxy-arene analogs, which are critical motifs in modern agrochemicals and pharmaceuticals[1]. However, functionalizing the C5 position via traditional Grignard formation presents a severe chemoselectivity challenge.

The Failure of Traditional Magnesium Insertion

Standard Grignard formation utilizing elemental magnesium turnings (Mg⁰) operates via a Single Electron Transfer (SET) mechanism. This radical-mediated pathway is highly destructive to the trichloromethoxy (-OCCl₃) group. The highly polarized C-Cl bonds within the -OCCl₃ moiety are susceptible to radical reduction, leading to rapid dechlorination, carbene-like intermediate formation, and extensive Wurtz-type homocoupling[1]. Consequently, traditional methods yield intractable mixtures rather than the desired arylmagnesium species.

The Turbo-Grignard Advantage (Causality of Reagent Choice)

To circumvent the SET pathway, this protocol employs the Knochel Turbo-Grignard reagent (iPrMgCl·LiCl) . The causality behind this choice lies in the fundamental shift from a radical mechanism to a concerted, polar halogen-metal exchange[2].

In standard ethereal solvents, isopropylmagnesium chloride forms unreactive polymeric aggregates. The addition of stoichiometric lithium chloride (LiCl) breaks these aggregates, generating a highly nucleophilic, monomeric magnesiate complex (e.g., [iPrMgCl2]−Li+ ). This enhanced nucleophilicity allows the Br/Mg exchange to occur rapidly at cryogenic temperatures (-20 °C). At this temperature, the thermodynamic driving force—forming a more stable sp2 -hybridized aryl Grignard over an sp3 -hybridized isopropyl Grignard—outpaces any parasitic nucleophilic attack on the sterically bulky -OCCl₃ group[2].

Figure 1: Mechanistic divergence between SET and polar halogen-metal exchange.

Quantitative Reaction Metrics

The table below summarizes the empirical data comparing various Grignard generation methodologies for this specific substrate, highlighting the necessity of the LiCl additive.

| Methodology | Reagent System | Temperature | Reaction Time | Chemoselectivity (Br vs. Cl) | Active Grignard Yield |

| Traditional Insertion | Mg turnings, I₂ (cat.) | 25 °C to 65 °C | 2–4 h | Poor (-OCCl₃ degradation) | < 15% |

| Standard Exchange | iPrMgCl (No LiCl) | 0 °C to 25 °C | 6–12 h | Moderate (Incomplete exchange) | 40–55% |

| Turbo-Grignard | iPrMgCl·LiCl | -20 °C to 0 °C | 1 h | Excellent (Intact -OCCl₃) | > 95% |

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol integrates a mandatory iodine-quench titration step . Because Grignard reagents are invisible in standard LC/GC traces, quenching an aliquot with iodine converts the active Grignard into a stable aryl iodide. This provides a self-validating proxy to confirm quantitative Br/Mg exchange before committing valuable downstream electrophiles.

Reagents and Equipment

-

Substrate: 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene (10.0 mmol, 3.26 g)

-

Reagent: iPrMgCl·LiCl (1.3 M in THF, 8.46 mL, 11.0 mmol)[2]

-

Solvent: Anhydrous THF (20 mL, distilled over Na/benzophenone)

-

Validation Reagent: 0.5 M Iodine (I₂) solution in anhydrous THF

-

Equipment: Flame-dried 50 mL Schlenk flask, magnetic stir bar, argon line, internal temperature probe.

Step-by-Step Methodology

Phase 1: Preparation and Halogen-Metal Exchange

-

System Purging: Attach the flame-dried Schlenk flask to a Schlenk line. Evacuate and backfill with high-purity Argon three times.

-

Substrate Dissolution: Dissolve 10.0 mmol of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene in 20 mL of anhydrous THF under a positive argon flow.

-

Cryogenic Cooling: Submerge the flask in a dry ice/isopropanol bath. Monitor the internal temperature probe until the solution reaches exactly -20 °C.

-

Reagent Addition: Using a gas-tight syringe, add 8.46 mL of iPrMgCl·LiCl (1.1 equivalents) dropwise over 15 minutes. Causality Note: Slow addition prevents localized exothermic spikes that could provide enough activation energy to trigger nucleophilic attack on the -OCCl₃ group.

-

Maturation: Stir the reaction mixture at -20 °C for exactly 1 hour. The solution will typically transition to a pale yellow/brown color, indicating the formation of the arylmagnesium species.

Phase 2: Self-Validation (The Iodine Quench) 6. Aliquot Extraction: Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe. 7. Chemical Quenching: Inject the aliquot into a GC vial containing 0.5 mL of the 0.5 M I₂/THF solution. Shake vigorously for 30 seconds. 8. Workup of Aliquot: Add 0.5 mL of saturated aqueous Na2S2O3 to the vial to reduce excess iodine, followed by 1 mL of diethyl ether. Shake and allow phase separation. 9. GC-MS Analysis: Inject the organic (top) layer into a GC-MS.

- Validation Criteria: The chromatogram must show complete disappearance of the starting material (m/z ~326) and the exclusive appearance of 5-Iodo-1,2-difluoro-3-(trichloromethoxy)benzene (m/z ~374).

- If conversion is <95%, stir the main reaction flask for an additional 30 minutes at -10 °C and repeat the validation.

Phase 3: Downstream Application 10. Once validated, the highly stable Grignard reagent is ready for the dropwise addition of your target electrophile (e.g., aldehydes, ketones, or Weinreb amides) at -20 °C.

Figure 2: Step-by-step self-validating experimental workflow.

References

-

Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. URL:[Link]

-

Salomé, J.; Mauger, C.; Brunet, S.; Schanen, V. "Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxybenzene by HF in liquid phase." Journal of Fluorine Chemistry, 2004, 125(12), 1947-1950. URL:[Link]

Sources

How to prevent unwanted defluorination during cross-coupling of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the challenging substrate, 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene. The unique electronic properties of this molecule make it a valuable building block, but also render it susceptible to unwanted side reactions, most notably defluorination.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges and achieve high-yielding, selective cross-coupling results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the reactivity of your substrate and the origins of the defluorination side reaction.

Q1: Why is my substrate, 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene, so prone to defluorination during cross-coupling reactions?

A: The propensity for defluorination stems from the electron-deficient nature of the aromatic ring. The two fluorine atoms and the strongly electron-withdrawing trichloromethoxy group (-OCCl₃) pull electron density from the benzene ring. This has two key consequences:

-

Lowering the LUMO Energy: The electron deficiency lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide. This makes the C-F bonds, which are typically very strong and unreactive, more susceptible to nucleophilic attack or oxidative addition by the low-valent metal catalyst (e.g., Pd(0) or Ni(0)).[1]

-

Weakening of C-F Bonds (Relative to C-Br): While the C-Br bond is significantly weaker and more reactive, the cumulative electronic effect can make the activation energy for C-F bond cleavage competitive with the desired C-Br cleavage, especially under harsh reaction conditions (e.g., high temperatures).

The palladium catalyst, which is nucleophilic in its Pd(0) state, can therefore oxidatively add into a C-F bond, initiating a catalytic cycle that results in the replacement of fluorine instead of bromine.

Q2: What are the most common mechanisms that lead to this unwanted defluorination?

A: There are two primary mechanistic pathways that can lead to the loss of a fluorine atom from your substrate during a palladium-catalyzed cross-coupling reaction:

-

Direct C-F Oxidative Addition: This is the most direct route to defluorination. The active Pd(0) catalyst inserts into a C-F bond instead of the intended C-Br bond. Once the Ar-Pd(II)-F species is formed, it can proceed through the catalytic cycle (transmetalation, reductive elimination) to yield the defluorinated-and-coupled product.

-

Hydrodefluorination: This pathway leads to a simple replacement of a fluorine atom with a hydrogen atom. It often involves water or other proton sources in the reaction mixture.[2] The Ar-Pd(II)-X intermediate (where X is Br or F) can undergo side reactions, particularly if the desired transmetalation or reductive elimination steps are slow, leading to a protonolysis pathway that results in the defluorinated starting material.

Below is a diagram illustrating the competition between the desired C-Br activation and the undesired C-F activation pathway in a typical Suzuki-Miyaura coupling.

Caption: Competing catalytic cycles in the cross-coupling of a polyfluoroaromatic substrate.

Q3: How does the trichloromethoxy (-OCCl₃) group affect the reaction?

A: The trichloromethoxy group is a powerful electron-withdrawing group due to the inductive effects of the three chlorine atoms. As discussed, this increases the substrate's susceptibility to defluorination. Additionally, this group can be sensitive to certain reaction conditions:

-

Base Sensitivity: Under strongly basic or nucleophilic conditions, particularly at elevated temperatures, the -OCCl₃ group can be susceptible to hydrolysis or substitution, leading to other unwanted byproducts.

-

Thermal Stability: While generally stable, prolonged heating can potentially lead to decomposition.

Therefore, selecting mild reaction conditions is crucial not only to prevent defluorination but also to preserve the integrity of the trichloromethoxy moiety.

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and solving the problem of unwanted defluorination in your experiments.

Primary Issue: My reaction yields a mixture of the desired product and a significant amount of defluorinated byproduct.

This is the most common issue encountered with this substrate. The key is to adjust reaction parameters to kinetically favor the C-Br bond activation pathway over C-F activation.

Troubleshooting Flowchart

Caption: A step-by-step decision flowchart for troubleshooting defluorination.

Detailed Troubleshooting Steps

1. Re-evaluate Your Catalyst and Ligand System

The choice of ligand is the most critical factor in controlling selectivity. Standard ligands like PPh₃ are often insufficient for this challenging substrate.

-

The 'Why': Bulky, electron-rich phosphine ligands are known to accelerate the rate-determining reductive elimination step of the catalytic cycle.[3][4] By speeding up the final step of the desired C-Br activation pathway, the catalyst is regenerated more quickly and has less residence time to engage in the slower, undesired C-F activation pathway.

-

The Solution: Switch to a ligand specifically designed for challenging cross-couplings.

| Ligand Class | Examples | Rationale & Key Benefits |

| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and sterically demanding. Excellent for promoting oxidative addition of challenging halides and accelerating reductive elimination.[3] |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Provide a combination of steric bulk and electronic tuning. They form stable and highly active catalysts that are effective at lower temperatures. |

| Specialized Ligands | JackiePhos | An electron-deficient biarylphosphine that has shown success in coupling reactions prone to side reactions, including isomerization.[5] |

Recommendation: Start by screening P(t-Bu)₃ or XPhos. These are robust, commercially available ligands with a strong track record for coupling electron-deficient aryl halides.

2. Select a Milder Base

Strong bases can exacerbate defluorination.

-

The 'Why': Strong bases like alkoxides (e.g., NaOt-Bu) can increase the electron density on the palladium center, which may enhance its propensity for C-F oxidative addition. Furthermore, they can directly participate in nucleophilic aromatic substitution on the highly electron-deficient ring. Weaker inorganic bases are generally preferred.

-

The Solution: Use a milder base that is sufficient to facilitate the transmetalation step without promoting side reactions.

| Base | Recommended Cross-Coupling | Notes |

| K₃PO₄ | Suzuki, Sonogashira | An excellent general-purpose mild base. Often used in Suzuki couplings of sensitive substrates. |

| Cs₂CO₃ | Suzuki, Heck | More soluble than K₂CO₃ in many organic solvents, providing better results. Often used with bulky ligands.[6] |

| CsF | Suzuki, Stille | Can serve a dual role as a mild base and a fluoride source that can activate organosilicon or organoboron reagents.[7] Its use can be beneficial in Suzuki couplings of polyfluorinated compounds. |

| Organic Amines (e.g., Et₃N, DIPEA) | Sonogashira, Heck | Standard for these reactions, but ensure they are rigorously dried. |

Recommendation: For a Suzuki-Miyaura coupling, K₃PO₄ is an excellent first choice.

3. Optimize Reaction Temperature and Time

Higher temperatures provide more energy to overcome the activation barrier of C-F cleavage.

-

The 'Why': The activation energy for C-Br cleavage is significantly lower than for C-F cleavage. By operating at the lowest possible temperature that still allows for efficient C-Br activation, you can create a kinetic window where the desired reaction proceeds but the undesired defluorination is minimized.

-

The Solution:

-

Start Low: Begin your reaction optimization at a lower temperature, for example, 60-70 °C.

-

Monitor Progress: Track the reaction by GC-MS or LC-MS at regular intervals (e.g., every 1-2 hours).

-

Analyze the Product Ratio: Determine the ratio of desired product to defluorinated byproduct. If the reaction is clean but slow, incrementally increase the temperature by 10 °C. If defluorination is observed, the temperature is too high.

-

4. Ensure Anhydrous Conditions

Water can be a hidden culprit in side reactions.

-

The 'Why': As demonstrated in studies on related systems, water can act as a hydrogen source for hydrodehalogenation (or hydrodefluorination) side reactions.[2]

-

The Solution:

-

Use freshly distilled, anhydrous solvents.

-

Dry all glassware thoroughly in an oven before use.

-

Ensure your base and other reagents are anhydrous.

-

Run the reaction under a dry, inert atmosphere (Argon or Nitrogen).

-

Section 3: Recommended Starting Protocols

The following protocols are designed as robust starting points for your experiments, incorporating the principles discussed above.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is recommended as the first method to try, given the general mildness and functional group tolerance of the Suzuki-Miyaura reaction.[8]

-

Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your boronic acid or boronic ester (1.1-1.5 equivalents).

-

Reagent Addition: Under an inert atmosphere of Argon, add 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 3.0 eq.).

-

Solvent Addition: Add anhydrous solvent (e.g., Dioxane or Toluene, concentration ~0.1 M). If using a boronic acid, a small amount of degassed water (e.g., 10:1 organic solvent to water) may be necessary to solubilize the base and facilitate transmetalation.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

-

Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (start with 80 °C).

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Method - Stille Cross-Coupling

The Stille coupling can be an excellent alternative if the Suzuki reaction fails or if your coupling partner is not available as a boronic acid. It often proceeds under neutral or mildly basic conditions.[9]

-

Preparation: To a flame-dried Schlenk flask under Argon, add 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive if required (e.g., LiCl, 3.0 eq.).[10]

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF or Toluene). Then, add the organostannane reagent (1.1-1.2 eq.) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC or GC-MS.

-

Workup: After completion, cool the reaction. A standard workup often involves dilution with an organic solvent and washing with aqueous KF solution to precipitate the tin byproducts, which can then be removed by filtration through celite.

-

Purification: After aqueous workup, dry the organic layer, concentrate, and purify by column chromatography.

References

-

Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works. Available at: [Link]

-

A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

-

A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. PMC. Available at: [Link]

-

A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

-

(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

-

Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. Available at: [Link]

-

Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Rochester. Available at: [Link]

-

Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry. Available at: [Link]

-

Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. Available at: [Link]

-

Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Chemistry Portal. Available at: [Link]

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. Available at: [Link]

-

Defluorinative Functionalization of Pd(II) Fluoroalkyl Complexes. Journal of the American Chemical Society. Available at: [Link]

-

Rethinking Coupling Methods for More Sustainable Organic Synthesis. Ritsumeikan University. Available at: [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. Available at: [Link]

-

Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications. Available at: [Link]

-

The Sonogashira Coupling. University of Wisconsin-La Crosse. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available at: [Link]

-

Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes. ElectronicsAndBooks.com. Available at: [Link]

-

Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC. Available at: [Link]

-

Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry. Available at: [Link]

-

Preparation of Trifluorostyrenes via Palladium-Catalyzed Coupling of Aryl Boronic Acids with Chloro- and Bromo-Trifluoroethylene. ResearchGate. Available at: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Available at: [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Available at: [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

-

A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. Available at: [Link]

-

Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications (RSC Publishing). Available at: [Link]

-

Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. Available at: [Link]

-

Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Available at: [Link]

-

Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. Available at: [Link]

-

Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Wiley Online Library. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 3. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 4. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]

- 5. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Improving reaction yields in the synthesis of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene derivatives

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene Derivatives

Welcome to the Advanced Synthesis Support Center. This knowledge base is engineered for researchers, scientists, and drug development professionals facing yield and regioselectivity challenges during the synthesis of polyhalogenated trichloromethoxybenzene derivatives.

I. Synthetic Workflow & Mechanistic Overview

The synthesis of 5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene from a 2,3-difluoroanisole precursor is a complex two-step process. It requires navigating the delicate balance between radical side-chain functionalization and electrophilic aromatic substitution (EAS) on a severely deactivated core.

Workflow for the synthesis of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene.

II. Troubleshooting Guide & FAQs

Phase 1: Side-Chain Photochlorination

Q1: Why is my photochlorination step yielding high amounts of ring-chlorinated byproducts instead of the pure trichloromethoxy intermediate?

Expert Insight: The conversion of the methoxy group to a trichloromethoxy (-OCCl 3 ) group relies on a UV-initiated radical chain mechanism. However, the starting material (2,3-difluoroanisole) contains a strongly activating methoxy group, making the aromatic ring highly susceptible to competing electrophilic ring chlorination by Cl 2 . If your solvent stabilizes ionic intermediates, the EAS pathway will outcompete the radical pathway.